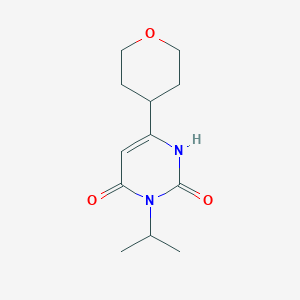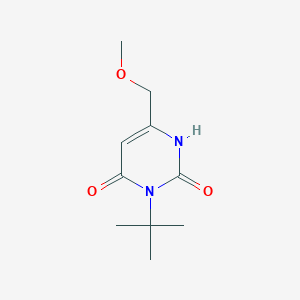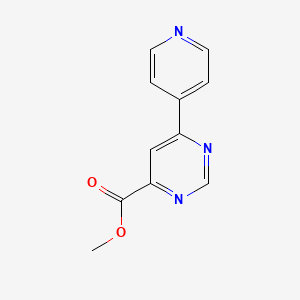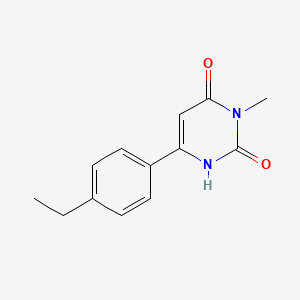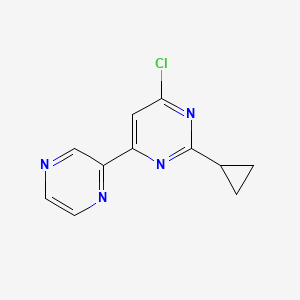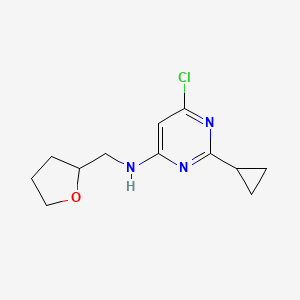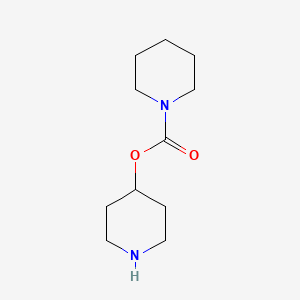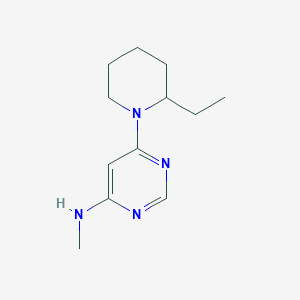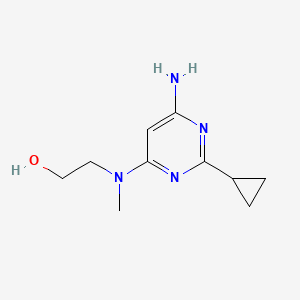
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide
説明
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, also known as CDED, is a small molecule that has been used extensively in scientific research. CDED has a wide range of applications, from biochemical and physiological studies to laboratory experiments.
科学的研究の応用
Chemical Synthesis and Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium phenoxide, leading to ring opening under the action of ethoxide ion, as opposed to the previously assumed rearrangement (Bredikhina, Pashagin, & Bredikhin, 2000). This compound is also used in the efficient synthesis of 2′-O-modified nucleosides through double alkylation using cyclic sulfates, showcasing a built-in sulfate leaving group that can be displaced with sulfur and nitrogen nucleophiles (Fraser, Kawasaki, Jung, & Manoharan, 2000).
Application in Lithium-Ion Batteries
In the field of lithium-ion batteries, 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as a co-solvent for electrolytes, particularly in combination with graphite electrodes. It forms an effective and stable solid electrolyte interface (SEI) on graphite, preventing exfoliation and improving conductivity and rate capability (Janssen et al., 2014). Furthermore, its incorporation as an electrolyte additive in lithium-ion battery systems, such as the graphite/LiNi0.6Mn0.2Co0.2O2 cell, significantly improves initial Coulombic efficiency and cycling stability (Lin et al., 2018).
Asymmetric Synthesis
This compound is also utilized in the asymmetric synthesis of important biochemical compounds. For example, its enantiomers have been used as 'epoxide-like' synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, leading to the stereoselective synthesis of various stereoisomers of spiro derivatives (Jakubowska, Żuchowski, & Kulig, 2015).
For more details on these applications and studies, please refer to the following sources:
- Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide (Bredikhina, Pashagin, & Bredikhin, 2000)
- An efficient method for the synthesis of 2′-O-modified nucleosides via double alkylation using cyclic sulfates (Fraser, Kawasaki, Jung, & Manoharan, 2000)
- 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries (Janssen et al., 2014)
- Insight into the Mechanism of Improved Interfacial Properties between Electrodes and Electrolyte (Lin et al., 2018)
- Cyclic sulfates as useful tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives (Jakubowska, Żuchowski, & Kulig, 2015)
特性
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCLQODFBMXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)(=O)O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
